2-Chloro-6-methyl-4-phenylquinazoline
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Overview
Description
2-Chloro-6-methyl-4-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound has a molecular formula of C15H11ClN2 and a molecular weight of 254.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-4-phenylquinazoline typically involves the reaction of 2-amino-5-chlorobenzophenone with formamide under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring . Another method involves the reaction of 2-amino-5-chlorobenzophenone with chloroacetonitrile in the presence of hydrochloric acid gas under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-4-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinazoline N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinazoline derivatives depending on the nucleophile used.
Oxidation Reactions: Quinazoline N-oxides are formed.
Reduction Reactions: Dihydroquinazoline derivatives are produced.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-4-phenylquinazoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-phenylquinazoline
- 2-Chloromethyl-4-methyl-quinazoline
- 4-(4-Bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol
Uniqueness
2-Chloro-6-methyl-4-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups at positions 2 and 6, respectively, contribute to its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-6-methyl-4-phenylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c1-10-7-8-13-12(9-10)14(18-15(16)17-13)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQKTJCMHUYFNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365487 |
Source
|
Record name | 2-chloro-6-methyl-4-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5185-55-7 |
Source
|
Record name | 2-chloro-6-methyl-4-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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